molecular formula C24H26ClFN4O3 B11291892 Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11291892
M. Wt: 472.9 g/mol
InChI Key: BXLASCGXSWGLRC-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydropyrimidine ring, and various substituents including chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a ketone or aldehyde. The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate pharmacokinetic properties, potentially enhancing the compound’s efficacy and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H26ClFN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26ClFN4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)16-6-8-18(26)9-7-16)15-29-10-12-30(13-11-29)19-5-3-4-17(25)14-19/h3-9,14,22H,2,10-13,15H2,1H3,(H2,27,28,32)

InChI Key

BXLASCGXSWGLRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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